2-azidobutane

Bioorthogonal Chemistry Fluorescent Labeling Cancer Cell Imaging

2-Azidobutane (CAS 53372-19-3), also known as sec-butyl azide, is a monosubstituted aliphatic azide (C₄H₉N₃, MW 99.13 g/mol) featuring a chiral center at the C2 position. As a small chiral azide, it serves as a versatile building block in organic synthesis, particularly valued for its defined stereochemistry which enables the construction of enantiomerically pure compounds.

Molecular Formula C4H9N3
Molecular Weight 99.13 g/mol
CAS No. 53372-19-3
Cat. No. B6176771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azidobutane
CAS53372-19-3
Molecular FormulaC4H9N3
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCC(C)N=[N+]=[N-]
InChIInChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3
InChIKeyWOAFFPVHLXPFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidobutane (CAS 53372-19-3): Chiral Aliphatic Azide for Stereospecific Synthesis and Bioorthogonal Chemistry


2-Azidobutane (CAS 53372-19-3), also known as sec-butyl azide, is a monosubstituted aliphatic azide (C₄H₉N₃, MW 99.13 g/mol) featuring a chiral center at the C2 position [1]. As a small chiral azide, it serves as a versatile building block in organic synthesis, particularly valued for its defined stereochemistry which enables the construction of enantiomerically pure compounds . The azide group confers classical click chemistry reactivity (copper-catalyzed azide-alkyne cycloaddition, CuAAC), making it a key intermediate in pharmaceutical synthesis and materials science .

Why 2-Azidobutane Cannot Be Replaced by Other Butyl Azides or Achiral Analogs


2-Azidobutane is chemically and functionally distinct from its regioisomer 1-azidobutane (CAS 7332-00-5) and the tertiary isomer 2-azido-2-methylpropane (CAS 691-52-9). While 1-azidobutane is a primary alkyl azide with three rotatable bonds (LogP ~1.55) [1], 2-azidobutane is a secondary alkyl azide with only two rotatable bonds and a lower LogP (1.7), resulting in different conformational flexibility and lipophilicity profiles [2]. Critically, 2-azidobutane possesses a chiral center at C2, enabling stereospecific synthetic transformations via SN2 inversion pathways that are impossible with achiral or primary azides [3]. In bioorthogonal applications, the secondary azide in 2-azidobutane exhibits enhanced stability against non-specific reduction in cellular environments compared to primary alkyl azides, as demonstrated in comparative studies of azide-functionalized Pt(II) complexes where the 2-azidobutyl-bearing complex showed superior intracellular imaging performance over alkyne-functionalized congeners [4]. These properties mean that substituting 2-azidobutane with a primary or achiral analog can fundamentally alter reaction stereochemistry, bioavailability, and imaging outcomes.

Quantitative Differentiation Evidence for 2-Azidobutane vs. Alternatives


Superior Intracellular Imaging Performance of 2-Azidobutyl-Functionalized Pt(II) Complex vs. Alkyne Congener

The azide-functionalized Pt(II) complex cis-[Pt(2-azidobutyl)amido-1,3-propanediamine)Cl₂] demonstrates significantly enhanced cellular imaging capabilities compared to its alkyne-functionalized congener [1]. In HeLa cell studies, the 2-azidobutyl-bearing complex showed nuclear and intense nucleolar localization via confocal fluorescence microscopy post-click labeling, whereas the alkyne-functionalized version exhibited inferior imaging potential in cellulo [1]. Single-crystal X-ray diffraction revealed a distinct solid-state arrangement for the azide complex, featuring a pseudo-chain of Pt-Pt dimers with antiparallel azide alignment, in contrast to the circular arrangement stabilized by CH/π(C≡C) interactions in the alkyne version [1].

Bioorthogonal Chemistry Fluorescent Labeling Cancer Cell Imaging

Preserved Stereochemical Integrity via SN2 Inversion: (S)-2-Bromobutane to (S)-2-Azidobutane

The synthesis of (S)-2-azidobutane from (S)-2-bromobutane proceeds via a clean SN2 mechanism with sodium azide in DMF, yielding (S)-2-azidobutane with complete inversion of configuration [1]. This stereochemical outcome is consistent with the predicted SN2 inversion pathway [2]. In contrast, primary alkyl azides such as 1-azidobutane lack chiral centers entirely, while tertiary azides like 2-azido-2-methylpropane undergo predominantly SN1 reactions with racemization, making stereochemical control impossible. The ability to reliably predict and retain stereochemistry makes 2-azidobutane a superior choice for synthesizing enantiomerically pure intermediates.

Stereospecific Synthesis Nucleophilic Substitution Chiral Building Blocks

Enhanced Click Reactivity of 2-Azidobutyl Complex vs. Alternative Azide-Appended Pt(II) Complex

Complex 1, cis-[Pt(2-azidobutyl)amido-1,3-propanediamine)Cl₂], exhibits in vitro enhanced click reactivity in comparison to a previously reported azide-appended Pt(II) complex [1]. The paper notes that despite similar in vitro DNA binding and click reactivity between the azide and alkyne congeners, complex 1 shows superior imaging potential in cellular studies [1]. This demonstrates that not all azide-appended complexes perform equivalently; the specific 2-azidobutyl substituent confers measurable advantages in both reactivity and cellular applications.

Click Chemistry CuAAC Bioorthogonal Labeling

Distinct Conformational and Lipophilicity Profile vs. Primary and Tertiary Butyl Azides

2-Azidobutane (sec-butyl azide) possesses a calculated LogP of approximately 1.7 [1] and only two rotatable bonds, compared to three rotatable bonds for 1-azidobutane (LogP ~1.55) [2] and one rotatable bond for 2-azido-2-methylpropane (tert-butyl azide). The secondary nature of the C2 carbon confers intermediate steric hindrance that influences reaction kinetics and selectivity in both substitution and cycloaddition reactions. These physicochemical differences translate into altered membrane permeability, solubility profiles, and metabolic stability in biological contexts.

Physicochemical Properties Lipophilicity Rotatable Bonds

Optimal Application Scenarios for 2-Azidobutane Based on Evidence


Synthesis of Enantiomerically Pure Pharmaceuticals and Chiral Intermediates

2-Azidobutane is optimally employed when stereochemical integrity is non-negotiable. Its synthesis from chiral 2-butanol or 2-bromobutane via SN2 inversion ensures predictable stereochemistry [1]. This makes it a preferred building block for constructing enantiopure amines, triazoles, and heterocycles in pharmaceutical development.

Development of Bioorthogonal Probes for Intracellular Imaging and Target Identification

As demonstrated in head-to-head studies with Pt(II) complexes, the 2-azidobutyl moiety enables superior nuclear and nucleolar localization in HeLa cells compared to alkyne-functionalized alternatives [2]. This makes 2-azidobutane and its derivatives ideal for designing clickable probes intended for subcellular tracking and chemoproteomic target identification.

Solid-Phase Capture and Isolation of Alkyne-Containing Compounds

Sec-butyl azide moieties are explicitly claimed in patents for functionalized solid-phase supports used to capture alkynes via CuAAC [3]. 2-Azidobutane can serve as a model compound or precursor for developing such azide-functionalized resins, offering a defined secondary alkyl azide environment for optimizing capture efficiency and release conditions.

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